molecular formula C20H18O7 B168599 Meridinol CAS No. 120051-54-9

Meridinol

Cat. No. B168599
CAS RN: 120051-54-9
M. Wt: 370.4 g/mol
InChI Key: OTWLSQPCSOEBAY-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meridinol is a novel compound that has recently been identified as a potential therapeutic agent for a variety of diseases. It is a synthetic small molecule derived from a combination of two natural compounds, namely, meridianin and naringenin. Meridinol has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial effects. In addition, it has been shown to be a potent inhibitor of angiogenesis and to possess immunomodulatory properties. Thus, meridinol has the potential to be developed as a novel therapeutic agent for a variety of diseases.

Scientific Research Applications

Structural Analysis and Synthesis

  • Meridinol is a novel lignan isolated from Zanthoxylum fagara, with its structure determined by spectroscopic data and X-ray single crystal structure analysis (Amaro-Luis et al., 1988).
  • A study achieved the total synthesis of racemic Meridinol, along with its epimer, Epimeridinol, and a related cyclolignan, establishing the structure of these synthesized lignans through spectroscopic data (Amer et al., 1993).

Antifungal Properties

  • Meridine, a derivative of Meridinol from the marine sponge Corticium sp., exhibits inhibitory effects on the growth of fungal species like Candida albicans and Cryptococcus neoformans, suggesting its potential as an antifungal agent (McCarthy et al., 1992).

Antitumor Activity

  • Phenanthrolin-7-one derivatives, analogues of marine pyridoacridines such as Meridine, have been synthesized and evaluated for in vitro cytotoxic activity against various human cancer cell lines, showing promising antitumor properties (Delfourne et al., 2003).
  • Analogues of Meridine, a marine pyridoacridine alkaloid, have been synthesized and tested for their antitumor activities, revealing some compounds with significantly higher in vitro antitumor activity than Meridine (Delfourne et al., 2001).

properties

IUPAC Name

(3S,4S)-3,4-bis(1,3-benzodioxol-5-ylmethyl)-3-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-19-20(22,8-13-2-4-16-18(7-13)27-11-25-16)14(9-23-19)5-12-1-3-15-17(6-12)26-10-24-15/h1-4,6-7,14,22H,5,8-11H2/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWLSQPCSOEBAY-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@](C(=O)O1)(CC2=CC3=C(C=C2)OCO3)O)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meridinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meridinol
Reactant of Route 2
Reactant of Route 2
Meridinol
Reactant of Route 3
Reactant of Route 3
Meridinol
Reactant of Route 4
Meridinol
Reactant of Route 5
Meridinol
Reactant of Route 6
Meridinol

Q & A

Q1: What is the absolute stereochemistry of meridinol?

A1: The absolute stereochemistry of meridinol was determined to be (-) through the first total synthesis of the compound from (S)-malic acid. []

Q2: Are there any known synthetic routes to obtain meridinol?

A2: Yes, meridinol has been synthesized in a racemic form using a convergent approach. This synthesis involved a key Grignard reaction on E-4-(3,4-methylenedioxybenzylidene)-2,3(2H,5H)-furandione. This method also enabled the synthesis of the previously unknown epimeridinol and a related cyclolignan. []

Q3: In what plant species has meridinol been identified?

A3: Meridinol has been isolated from Zanthoxylum fagara [] and Torreya yunnanensis. [] Notably, the presence of meridinol alongside other compounds like sotetsuflavone in both Torreya yunnanensis and Amentotaxus yunnanensis suggests a close relationship between these two genera. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.